Sodium antimonate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sodium antimonate involves several methodologies, including chloridizing leaching-oxidation and hydrolysis decomposition-alkali synthesis processes. Liu Zhong-hua (2007) investigated the synthesis from antimony concentrates, achieving over 98% leaching efficiency of antimony with chlorine dosage and controlling Fe content in the final product below 0.06%. The study established optimal conditions for high-yield synthesis, indicating the efficiency of this method in producing this compound with minimal impurities (Liu Zhong-hua, 2007).

Molecular Structure Analysis

Research on this compound's molecular structure reveals intricate details about its composition and arrangement. For instance, Smirnova et al. (2007) studied the crystal structure of a mixed antimonate, Na0.8Ni0.6Sb0.4O2, uncovering an O3-type structure with sodium ions in distorted octahedral coordination. The study provided insights into the local sodium environments and ion dynamics within the structure, contributing to a deeper understanding of its molecular characteristics (Smirnova et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are pivotal for its applications. Uma et al. (2019) synthesized and characterized sodium-iron antimonate, Na2FeSbO5, exploring its magnetic properties and structural characteristics. This one-dimensional antiferromagnetic chain compound with a spin-glass ground state showcases the complex chemical behavior and reactions associated with this compound compounds, highlighting their potential in magnetic applications (Uma et al., 2019).

Physical Properties Analysis

The physical properties of this compound, such as morphology and particle size, are crucial for its utility in various domains. Duchao et al. (2015) examined the preparation of sodium pyroantimonate by pressure oxidation, detailing the effects of various parameters on the antimony oxidation precipitation ratio and the morphology of the final product. The study revealed that optimal conditions could yield sodium pyroantimonate with regular hexahedron morphology and precise particle size, underscoring the importance of physical properties in the synthesis process (Duchao et al., 2015).

Wissenschaftliche Forschungsanwendungen

Use in Electron Microscopy for Cation Localization : Sodium antimonate, often in the form of potassium antimonate, has been used in electron microscopic studies to precipitate sodium ions for visualization. It has been utilized to study the localization of calcium and sodium ions in cardiac tissues, revealing that electron-dense precipitates in tissues treated with antimonate likely contain both sodium and calcium antimonate (Yeh, 1973).

Investigation of its Efficacy in Ion Localization : Research has shown that antimonate does not precipitate with sodium ions in certain conditions, such as in barley roots, challenging the specificity of this technique for sodium ion detection (Van Iren et al., 1979).

Histological Applications : this compound has been used in histochemical techniques for the detection of sodium ions. It's been found that the pH should not fall below 7.2 during fixation when using potassium antimonate for sodium ion detection (Shiina et al., 1970).

Role in Insulin Secretion Studies : Antimonate techniques have been applied to study the islets of Langerhans in the pancreas, revealing the localization of cations that are crucial in the insulin secretion process (Herman et al., 1973).

Inhibition of Bacterial Growth in Medical Applications : this compound has shown potential in inhibiting bacterial growth and biofilm formation, for example in contact lens solutions, indicating its possible use as a safe preservative in medical applications (Farber et al., 1995).

Analysis of Ionic Dynamics in Mixed Antimonates : Research on mixed antimonates like Na0.8Ni0.6Sb0.4O2 has provided insights into the dynamics of sodium ions in such materials, which is important for understanding their electrical and chemical properties (Smirnova et al., 2007).

Synthesis and Optimization Studies : Studies have also focused on the synthesis of low Sb(III) this compound from raw materials like antimony trioxide, optimizing the technological conditions for production (Yi, 1999).

Wirkmechanismus

Mode of Action

It is known to directly inhibit dna topoisomerase i, leading to the inhibition of both dna replication and transcription . In vitro exposure of amastigotes to pentavalent antimony results in a significant decrease in parasite DNA, RNA protein, and purine nucleoside triphosphate levels . This suggests that the reduction in ATP and GTP synthesis contributes to decreased macromolecular synthesis .

Biochemical Pathways

Sodium antimonate affects various biochemical pathways. It interferes with glycolysis and β-oxidation of fatty acids, leading to a decrease in the level of ATP . This interference disrupts the energy production of the parasite, inhibiting its growth and survival . Furthermore, this compound can promote the release of antimony from ore deposits to the wider environment . It can also oxidize the more toxic antimonite [sb(iii)] to the less-toxic antimonate [sb(v)], which is considered as a potentially environmentally friendly and efficient remediation technology for sb pollution .

Pharmacokinetics

The pharmacokinetics of this compound in humans have been studied primarily in the context of leishmaniasis treatment . This compound is administered by injection, and its bioavailability is assumed to be complete following this route . The drug exhibits a one-compartment open model with first-order absorption and elimination . The total body clearance and the volume of distribution are significantly higher in children than in adults, resulting in lower drug exposure in children .

Result of Action

The clinical response to this compound is due to a decrease in the level of ATP, which is induced by interference with glycolysis and β-oxidation of fatty acids . This leads to a decrease in parasite DNA, RNA protein, and purine nucleoside triphosphate levels, contributing to decreased macromolecular synthesis . As a result, the growth and survival of the parasite are inhibited .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the demand from the PV glass industry and the rapid rise in antimony prices can affect the production of this compound . Furthermore, about 60% of visceral leishmaniasis infections in Bihar, India are resistant to treatment with pentavalent antimonials , indicating that geographical and biological factors can influence the efficacy of this compound.

Safety and Hazards

Sodium antimonate is classified as a hazardous substance and thus, requires careful handling and disposal . When inhaled or swallowed, it can cause serious health issues such as irritation to the respiratory system, skin, and eyes . Certain precautions must be taken when handling and using this chemical .

Zukünftige Richtungen

Eigenschaften

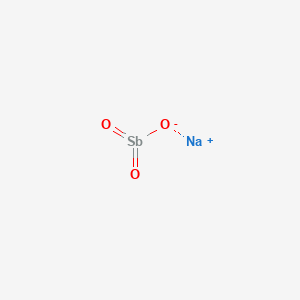

IUPAC Name |

sodium;oxido(dioxo)-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.3O.Sb/q+1;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMENBXQCFCSBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sb](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO3Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.748 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15432-85-6 | |

| Record name | Antimonate (SbO31-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM ANTIMONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96KF45OE1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the chemical formula and molecular weight of sodium antimonate?

A1: this compound exists in different forms, with the most common being sodium hexahydroxoantimonate(V). This form has the chemical formula Na[Sb(OH)6] and a molecular weight of 246.8 g/mol. A simpler form, NaSbO3, known as the mineral brizziite, has a molecular weight of 192.75 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound. X-ray diffraction (XRD) has been employed to determine its crystal structure. [, ] Infrared (IR) spectroscopy provides information about the functional groups present in the compound. Additionally, electron microprobe analysis (EMPA) helps determine the elemental composition of this compound.

Q3: Does the structure of this compound vary depending on its form?

A3: Yes, the structure of this compound can vary. For instance, brizziite (NaSbO3) exhibits a rhombohedral crystal structure with layers of distorted edge-sharing Na octahedra alternating with layers of edge-sharing Sb+5 octahedra. [, ]

Q4: Are there any other applications for this compound besides enamels?

A4: Yes, this compound finds applications beyond enamels. It is also utilized as a flame retardant in various materials. [, , ] Additionally, it has been explored for its potential as a clarifying and defoaming agent in specific industrial processes.

Q5: What factors influence the performance of this compound as an opacifier?

A5: Several factors influence the opacifying properties of this compound. Calcination temperature during preparation plays a crucial role. The type of enamel, whether acid-resisting or non-acid-resisting, also impacts its effectiveness. Notably, the data suggests that the contribution to opacity and color can differ among various antimonates, even when containing antimony in the pentavalent form.

Q6: What is the environmental impact of this compound?

A6: The environmental impact of this compound is an important consideration. Research has investigated the transformation and dissolution behavior of various antimony compounds, including this compound, in aqueous environments. Understanding its fate and transport in the environment is crucial for assessing its potential risks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,14,18-Trihydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-16-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B1144265.png)

![3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methyl-1-pyrroline](/img/structure/B1144266.png)